1-Benzoyl-1H-indole
Overview
Description
1-Benzoyl-1H-indole is an organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its unique structure, which includes a benzoyl group attached to the nitrogen atom of the indole ring. Indole derivatives are widely recognized for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its reduced forms, typically using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of benzoyl oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-Benzoyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
1-Benzoyl-2-methylindole: A derivative with a methyl group at the second position, exhibiting different chemical and biological properties.
1-Benzoyl-3-phenylindole: A derivative with a phenyl group at the third position, used in various research applications.
Uniqueness: 1-Benzoyl-1H-indole is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its benzoyl group enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
1-Benzoyl-1H-indole is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and specific case studies that highlight its potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of indole with benzoyl chloride or benzoyl anhydride under basic conditions. The reaction often requires solvents such as dichloromethane or toluene and may utilize catalysts like triethylamine to facilitate the acylation process. The resulting compound can be purified through recrystallization or chromatography.
Biological Activities
This compound exhibits a range of biological activities, including:
Antimicrobial Activity
Research indicates that this compound and its derivatives possess significant antimicrobial properties. In a study evaluating various indole derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for effective derivatives were reported in the range of 0.5 to 16 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have reported the anticancer effects of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways. In vitro studies demonstrated that this compound reduced cell viability significantly at concentrations as low as 10 µM .
Multidrug Resistance Reversal
Recent findings suggest that this compound can act as a reversal agent for multidrug resistance (MDR) in cancer therapy. It has been identified as capable of reversing ABCG2-mediated MDR, enhancing the efficacy of chemotherapeutic agents like mitoxantrone (MX). The compound's ability to improve drug accumulation in resistant cells highlights its potential in combination therapies .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited significant antifungal activity against Candida albicans, with an MIC of 8 µg/mL, showcasing its potential as a lead compound for developing new antifungal agents .
Case Study 2: Anticancer Mechanisms
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction. Additionally, Western blot analysis showed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Summary Table of Biological Activities
Activity Type | Effectiveness (MIC) | Target Organisms/Cells |
---|---|---|
Antimicrobial | 0.5 - 16 µg/mL | Staphylococcus aureus, E. coli, fungi |
Anticancer | 10 µM | MCF-7 (breast cancer), NCI-H460 (lung cancer) |
MDR Reversal | Effective at low concentrations | ABCG2-mediated resistant cell lines |
Properties
IUPAC Name |
indol-1-yl(phenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDUFVJZPNLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164352 | |
Record name | 1H-Indole, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-76-0 | |
Record name | 1H-Indol-1-ylphenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1496-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 1-benzoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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